molecular formula C21H29N3O2 B2711761 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide CAS No. 1424698-25-8

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide

Cat. No. B2711761
CAS RN: 1424698-25-8
M. Wt: 355.482
InChI Key: VZTLITDDKBNFEW-UHFFFAOYSA-N
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Description

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of pyrrole, isoindoles, and other fused pyrroles through decarboxylative cyclisation of enamino acids derived from 1,2-dimethylaminomethylene- or 1,2-hydroxymethylene-carbonyl compounds and amino acids demonstrates the versatility of these compounds in creating complex heterocyclic structures (Gabbutt et al., 2002).
  • A study on the geometric and electronic structural characterization of a similar pyrrole derivative using X-ray diffraction and ab initio quantum mechanics provides insights into the electron delocalization within the pyrrole ring and its potential as a donor or acceptor in π-type charge-transfer complexes (Duchamp et al., 1983).

Chemical Reactivity and Applications

  • Research on enaminone reduction by LiAlH4 and NaBH4 highlights the synthesis pathways for α,β-unsaturated aldehydes from cyclohexanone derivatives, underlining the importance of these reactions in organic synthesis (Carlsson & Lawesson, 1982).
  • The synthesis of multi-substituted pyrroles using enamides and alkynes catalyzed by Pd(OAc)2 with molecular oxygen as an oxidant showcases a novel method for preparing pyrrole derivatives, which could have various applications in medicinal chemistry and material science (Xu et al., 2014).

Advanced Materials and Catalysts

  • A study on the highly selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media to cyclohexanone, an important intermediate in the manufacture of polyamides, highlights the potential application of related compounds in catalysis and material science (Wang et al., 2011).

properties

IUPAC Name

2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-15-12-17(16(2)24(15)20-6-4-3-5-7-20)13-18(14-22)21(25)23-19-8-10-26-11-9-19/h12-13,19-20H,3-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTLITDDKBNFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide

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